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molecular formula C11H16Cl2N4OSi B8727327 2,6-Dichloro-9-((2-(trimethylsilyl)ethoxy)methyl)-9H-purine CAS No. 442685-34-9

2,6-Dichloro-9-((2-(trimethylsilyl)ethoxy)methyl)-9H-purine

Cat. No. B8727327
M. Wt: 319.26 g/mol
InChI Key: XCXCKQUKEJMXAZ-UHFFFAOYSA-N
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Patent
US07476670B2

Procedure details

945 mg of 2,6-dichloropurine, 15 ml of DMF (dimethylformamide) and 288 mg of NaH are mixed and left at ambient temperature for 2 hours. 1.06 ml of 2-chloromethoxyethyltrimethylsilane are then added. The mixture is stirred for 18 hours at ambient temperature. The DMF is evaporated off. The product is taken up in methylene chloride. Washing is carried out with a saturated sodium bicarbonate solution and then once with H2O and, finally, with a saturated NaCl solution. Drying over Na2SO4 and evaporation to dryness are carried out. Purification is carried out by chromatography on silica with a CHCl3-AcOEt: 5-5 mixture for eluent. 876 mg of expected product are obtained, in the form of a yellow-colored oil.
Quantity
945 mg
Type
reactant
Reaction Step One
Name
Quantity
288 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.06 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([Cl:11])[N:3]=1.[H-].[Na+].Cl[CH2:15][O:16][CH2:17][CH2:18][Si:19]([CH3:22])([CH3:21])[CH3:20]>CN(C)C=O>[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH2:15][O:16][CH2:17][CH2:18][Si:19]([CH3:22])([CH3:21])[CH3:20])=[C:4]([Cl:11])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
945 mg
Type
reactant
Smiles
ClC1=NC(=C2NC=NC2=N1)Cl
Name
Quantity
288 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.06 mL
Type
reactant
Smiles
ClCOCC[Si](C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 18 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The DMF is evaporated off
WASH
Type
WASH
Details
Washing
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over Na2SO4 and evaporation to dryness
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC(=C2N=CN(C2=N1)COCC[Si](C)(C)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 876 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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